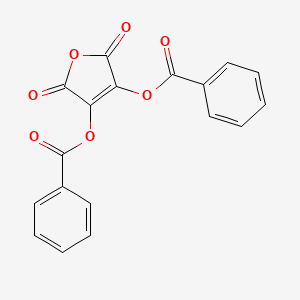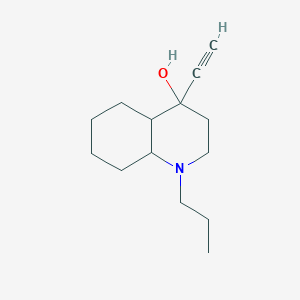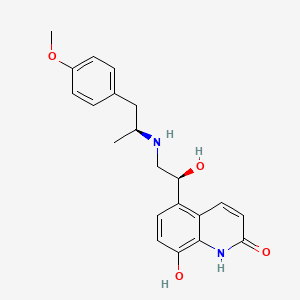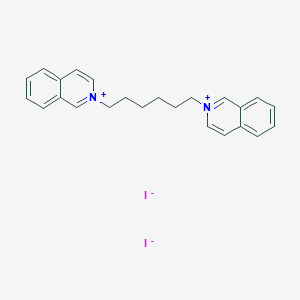![molecular formula C11H10N4O3 B12883643 [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate CAS No. 405146-84-1](/img/structure/B12883643.png)
[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is an organic compound that features a triazole ring, a carbamoyl group, and a phenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation of the Phenyl Group: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or phenyl acetate derivatives.
Applications De Recherche Scientifique
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks with luminescent properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Phenyl Acetate: A simple ester with a phenyl group and an acetate moiety.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is unique due to the combination of its triazole ring, carbamoyl group, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
405146-84-1 |
|---|---|
Formule moléculaire |
C11H10N4O3 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-5-3-2-4-9(10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
Clé InChI |
VSNKXVCGHIDQMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)





![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)



